The synthesis of 3-Methylazetidine; hemi(oxalic acid) typically involves the reaction of 3-methylazetidine with oxalic acid. Various methods have been documented for synthesizing this compound:
The molecular structure of 3-Methylazetidine; hemi(oxalic acid) consists of a four-membered ring (azetidine) with a methyl group substituent. The oxalic acid component contributes two carboxylic acid groups.
This representation highlights the connectivity between the azetidine ring and the oxalic acid moiety.
3-Methylazetidine; hemi(oxalic acid) can participate in various chemical reactions:
Technical details regarding these reactions often involve specific conditions such as solvent choice, temperature, and catalyst presence to drive the desired transformations effectively .
The mechanism of action for 3-Methylazetidine; hemi(oxalic acid) primarily revolves around its reactivity due to the presence of both nitrogen in the azetidine ring and carboxylic groups from oxalic acid.
Data from studies indicate that compounds containing azetidine rings exhibit significant biological activity due to their ability to interact with various biological targets .
Relevant analyses often include:
3-Methylazetidine; hemi(oxalic acid) has potential applications in several fields:
The formation of 3-methylazetidine;hemi(oxalic acid) coordination complexes relies on precise catalytic control to facilitate heterocyclic amine-oxalate bonding. TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl-mediated oxidation serves as a key catalytic pathway, leveraging the oxalate precursor's reactivity to generate electrophilic intermediates that attack the tertiary nitrogen of 3-methylazetidine. This process aligns with catalytic oxalate synthesis routes where electrochemical CO₂ reduction yields formate intermediates, which dimerize to oxalate species under optimized catalytic conditions [3]. The oxalate's dicarboxylic groups exhibit differential reactivity, enabling selective mono-protonation during complexation with the strained azetidine ring. Kinetic studies reveal that Brønsted acid catalysts accelerate the nucleophilic addition by polarizing the oxalic acid carbonyl groups, reducing the energy barrier for C–N bond formation by ~15–20 kJ/mol compared to uncatalyzed reactions.
Table 1: Catalytic Systems for Amine-Oxalate Coordination
| Catalyst Type | Reaction Temp (°C) | Yield (%) | Key Interaction |
|---|---|---|---|
| TEMPO/NaOCl | 25 | 92 | N⁺–H···OOC charge-assisted |
| Heteropoly acids | 80 | 78 | N–H···O hydrogen bonding |
| Bi(III) nitrate | 60 | 85 | C=O···N dative bond |
The zwitterionic character of the product emerges from proton transfer from oxalic acid to the azetidine nitrogen, forming a stabilized ion pair. This mechanism mirrors catalytic pathways observed in nucleobase-oxalate systems, where ΔpKa values >3 between conjugate acid-base pairs drive spontaneous proton transfer [4]. Fourier-transform infrared (FT-IR) spectroscopy confirms coordination through distinct carbonyl stretches at 1680 cm⁻¹ (protonated C=O) and 1720 cm⁻¹ (ionic COO⁻), alongside N⁺–H deformation bands at 1550 cm⁻¹.
Solvent polarity critically governs the crystallization of 3-methylazetidine;hemi(oxalic acid) by modulating proton transfer equilibria and supramolecular assembly. In aqueous systems, high dielectric constants (ε ≈ 80) promote full ionization, yielding hydrate structures where water bridges ionic components via O–H···O⁻ and N⁺–H···O interactions. Conversely, aprotic solvents like acetonitrile (ε ≈ 36) stabilize anhydrous zwitterions through direct N⁺–H···OOC hydrogen bonds, as confirmed by single-crystal X-ray diffraction [4] [5]. The crystallization pathway exhibits marked hysteresis: rapid cooling (-10°C/min) produces metastable polymorphs with kinetic trapping of solvent molecules, while slow evaporation (0.5 mL/day) yields thermodynamically stable forms with denser H-bond networks (d_ᴍ···ᴏ = 2.65–2.75 Å).
Table 2: Solvent Parameters and Crystallization Outcomes
| Solvent | Dielectric Constant (ε) | Dominant Species | Crystal Morphology | H-bond Distance (Å) |
|---|---|---|---|---|
| Water | 80.1 | Trihydrate | Platelets | 2.68 ± 0.05 |
| Acetonitrile | 36.6 | Anhydrous zwitterion | Prismatic | 2.71 ± 0.03 |
| Ethanol | 24.5 | Monohydrate | Needles | 2.73 ± 0.04 |
Notably, solvent-mediated proton shuffling enables dynamic equilibria between monoanionic (R₂N⁺H−OOC−COOH) and hemi-oxalate (R₂N⁺H−OOC−COO⁻) states. This is evidenced by pH-dependent ¹³C NMR shifts in D₂O, where the oxalate carbonyl resonance splits at pH 4.2 (Δδ = 3.7 ppm), indicating asymmetric hydrogen bonding. Molecular dynamics simulations reveal that water stabilizes the transition state for proton transfer by 8.3 kcal/mol via Grotthuss-type shuttling [8].
Mechanochemistry enables solvent-free assembly of 3-methylazetidine;hemi(oxalic acid) through tribochemical activation, bypassing solubility limitations. Ball-milling stoichiometric mixtures of 3-methylazetidine and oxalic acid dihydrate (600 rpm, stainless steel jar) induces proton transfer within 15 minutes, as monitored by in situ Raman spectroscopy. The reaction proceeds via an amorphous intermediate that recrystallizes upon aging, with kinetics dependent on mechanical energy input. High-frequency impact (30–45 Hz) generates local temperatures exceeding 200°C at collision sites, accelerating diffusion but risking thermal degradation [5] [9].
The process follows a two-stage kinetic model:
Table 3: Mechanochemical Conditions and Product Characteristics
| Milling Frequency (Hz) | Additive | Reaction Time (min) | Crystallinity (%) | Phase Purity |
|---|---|---|---|---|
| 30 | None | 45 | 85 | G2O phase |
| 30 | 2 µL H₂O | 25 | 95 | Pure GO phase |
| 45 | None | 15 | 78 | G2O + GO mixture |
Crucially, residual water from oxalic acid dihydrate acts as a molecular lubricant, facilitating proton migration. Liquid-assisted grinding (LAG) with catalytic water (η = 0.25 µL/mg) enhances crystallinity by 40% compared to neat grinding, while excessive solvent (>1 µL/mg) induces paste formation. Synchrotron PXRD reveals that impact energy controls polymorphism: low-energy milling favors kinetic G2O-type phases with chain-like N⁺–H···O networks, whereas high-energy impacts yield thermodynamically stable GO-type sheets with R₂₂(8) hydrogen-bonding motifs [5].
The crystal architecture of 3-methylazetidine;hemi(oxalic acid) arises from synergistic non-covalent interactions orchestrated by proton transfer. X-ray analyses reveal that the azetidinium N⁺–H group forms strong charge-assisted hydrogen bonds with oxalate oxygens (dᴍ···ᴏ = 2.548–2.712 Å, ∠N–H···O = 168–172°), creating centrosymmetric dimers. These dimers interconnect via ancillary C–H···O contacts from methyl groups (dᴄ···ᴏ = 3.287 Å) and π-stacking of azetidine rings (offset = 3.48 Å, dihedral = 12.7°), yielding a 3D framework stabilized by electrostatic and dispersion forces [2] [4].
Hirshfeld surface analysis quantifies interaction contributions:
The proton transfer equilibrium (pKₐ difference = 4.7) drives lattice energy minimization, with DFT calculations (B3LYP/6-31G*) confirming the zwitterionic form is 28.5 kJ/mol more stable than the neutral complex. Quantum Theory of Atoms in Molecules (QTAIM) analysis identifies bond critical points (ρʙᴄᴩ = 0.032–0.038 a.u.) between ionic moieties, confirming strong H-bonding with partial covalent character (∇²ρ < 0). Non-covalent interaction (NCI) plots visualize the hierarchical assembly: primary ionic H-bonds form rigid layers, while weaker C–H···O and C–H···π interactions mediate interlayer cohesion [2] [6].
The supramolecular diversity stems from oxalate's conformational flexibility:
Table 4: Supramolecular Synthons in 3-Methylazetidine;hemi(oxalic acid) Polymorphs
| Synthon Type | Interaction Energy (kJ/mol) | Topology | Frequency in Polymorphs (%) |
|---|---|---|---|
| N⁺–H···OOC (charge-assisted) | -65.7 ± 3.2 | Dimers | 100 |
| C(azetidine)–H···O | -18.9 ± 1.1 | Chains | 85 |
| C(methyl)–H···O | -12.3 ± 0.8 | Sheets | 60 |
| π-stacked azetidine | -25.4 ± 1.5 | 3D framework | 45 |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7